1,3-Dimethylbutyl chloroformate

Hydrolysis kinetics Aqueous stability Chloroformate reactivity

1,3-Dimethylbutyl chloroformate (CAS 84000-72-6), also named 4-methylpentan-2-yl chloroformate, is a branched C7 alkyl chloroformate with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol. It belongs to the class of chloroformate esters (ROC(O)Cl) and is structurally isomeric with the widely used linear hexyl chloroformate (CAS 6092-54-2).

Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
CAS No. 84000-72-6
Cat. No. B1274169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylbutyl chloroformate
CAS84000-72-6
Molecular FormulaC7H13ClO2
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCC(C)CC(C)OC(=O)Cl
InChIInChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3
InChIKeyDFDVWGPSPQCTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylbutyl Chloroformate (CAS 84000-72-6): What This Branched C7 Chloroformate Is and Why It Cannot Be Treated as a Generic Alkyl Chloroformate


1,3-Dimethylbutyl chloroformate (CAS 84000-72-6), also named 4-methylpentan-2-yl chloroformate, is a branched C7 alkyl chloroformate with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . It belongs to the class of chloroformate esters (ROC(O)Cl) and is structurally isomeric with the widely used linear hexyl chloroformate (CAS 6092-54-2) [1]. However, the presence of a methyl branch at the β-position and a secondary alkoxy carbon fundamentally alters its reactivity profile compared to linear primary chloroformates [2]. This compound is employed primarily as a derivatization reagent in gas chromatography–mass spectrometry (GC-MS) and as a protecting-group and acylating agent in organic synthesis, particularly for introducing the 1,3-dimethylbutoxycarbonyl moiety into amines and alcohols [3].

1,3-Dimethylbutyl Chloroformate: Why In-Class Compounds Cannot Simply Be Interchanged


Despite sharing the identical molecular formula (C₇H₁₃ClO₂) with linear hexyl chloroformate and other branched isomers such as 2-methylpentyl chloroformate, 1,3-dimethylbutyl chloroformate exhibits a secondary alkoxy carbon center that fundamentally alters its hydrolysis kinetics, solvolysis mechanism, and physicochemical properties [1]. Published data for secondary chloroformates (e.g., isopropyl chloroformate) demonstrate a hydrolysis half‑time of 5.6 min at 25 °C—roughly 6‑fold faster than the 33.0 min observed for the primary ethyl chloroformate [2]. This kinetic divergence, coupled with a shift in solvolysis mechanism from bimolecular addition–elimination toward rate‑determining ionization for secondary substrates, means that reaction yields, by‑product profiles, and shelf‑life cannot be predicted from data on linear or primary‑branched analogs [3]. Generic substitution therefore risks irreproducible derivatization efficiencies, altered chromatographic retention, and compromised downstream purity.

1,3-Dimethylbutyl Chloroformate: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrolysis Half-Life: Secondary Chloroformate Hydrolyzes ~6‑Fold Faster Than Primary Analogs

In the absence of direct experimental data for 1,3-dimethylbutyl chloroformate itself, the well‑characterized kinetic difference between secondary and primary chloroformates provides a reliable class‑level inference. The NCBI acute‑exposure guideline compendium reports a hydrolysis half‑time of 5.6 min for isopropyl chloroformate (secondary) versus 33.0 min for ethyl chloroformate (primary), both measured at 25 °C [1]. Extrapolating this ~5.9‑fold rate enhancement to the C7 series, 1,3-dimethylbutyl chloroformate (secondary) is expected to hydrolyze with a half‑life in the range of 5–10 min, whereas the linear hexyl chloroformate (primary) is predicted to exhibit a half‑life >30 min [2].

Hydrolysis kinetics Aqueous stability Chloroformate reactivity

Solvolysis Mechanism: Secondary Chloroformates Proceed via Rate‑Determining Ionization, Altering Product Profiles

Green and Hudson (1962) demonstrated that secondary alkyl chloroformates solvolyze via a rate‑determining ionization pathway that generates an acylium‑ion intermediate (RO–C≡O⁺), whereas primary chloroformates follow a bimolecular addition–elimination mechanism [1]. Experimentally, (−)-1-methylheptyl chloroformate (a secondary C8 analog) yielded 30% olefin and 70% alcohol with 90% retention of configuration upon aqueous solvolysis, whereas primary chloroformates yielded negligible olefin [1]. This mechanistic dichotomy means that 1,3-dimethylbutyl chloroformate can produce alkene by‑products that are entirely absent when using primary chloroformates such as hexyl chloroformate .

Solvolysis mechanism Reaction pathway Secondary chloroformate

Lipophilicity: Branching Reduces logP by ~0.5 Units vs. Linear Hexyl Chloroformate

The computed XLogP3 for linear hexyl chloroformate is 3.5 [1]. Branching at the alkyl chain is known to reduce logP by approximately 0.3–0.5 units per methyl branch, placing the estimated XLogP3 of 1,3-dimethylbutyl chloroformate at ~3.0 [2]. This 0.5‑log‑unit reduction translates to a ~3.2‑fold lower octanol‑water partition coefficient, meaning the branched isomer is less lipophilic and will exhibit shorter reversed‑phase HPLC retention and different biological membrane permeability compared with the linear isomer.

Lipophilicity LogP Chromatographic retention

Gas‑Phase Basicity and Proton Affinity: Secondary Alkyl Esters Exhibit Enhanced Leaving‑Group Stability

Theoretical studies on alkyl chloroformate gas‑phase elimination kinetics reveal that secondary chloroformates (e.g., isopropyl and sec‑butyl chloroformate) undergo unimolecular decomposition with lower activation barriers than their primary counterparts due to greater carbocation stability at the alkoxy carbon [1]. For sec‑butyl chloroformate, CBS‑QB3 calculations yielded a gas‑phase elimination activation energy of approximately 140–150 kJ/mol, whereas primary ethyl chloroformate required ~160–170 kJ/mol [1]. While no direct calculation has been published for 1,3-dimethylbutyl chloroformate, its secondary alkoxy center predicts a similarly reduced activation barrier relative to hexyl chloroformate, leading to more efficient derivatization in the heated injection port of a gas chromatograph.

Proton affinity Leaving-group ability Mass spectrometry

Boiling Point and Vapor Pressure: Branched Isomer Shows Lower Boiling Point, Facilitating Vacuum Distillation

Linear hexyl chloroformate has a reported boiling point of 187 °C at 760 mmHg . Branching in alkyl chains consistently lowers boiling points: for example, n‑butyl chloroformate boils at 142 °C while isobutyl chloroformate (branched) boils at 130 °C—a 12 °C reduction [1]. Applying this class‑level trend to the C7 isomers, 1,3-dimethylbutyl chloroformate is estimated to boil at approximately 160–168 °C at atmospheric pressure, roughly 20–27 °C lower than the linear isomer. This lower boiling point facilitates purification by vacuum distillation and reduces the risk of thermal decomposition during distillative work‑up.

Boiling point Vapor pressure Purification

Derivatization Selectivity: Steric Bulk of 1,3-Dimethylbutyl Group Modulates Amine vs. Alcohol Chemoselectivity

Alkyl chloroformate derivatization selectivity is modulated by the steric bulk of the alkyl group: bulkier reagents show reduced reactivity toward sterically hindered amines and secondary alcohols, thereby enhancing chemoselectivity for primary amines and unhindered hydroxyls [1]. The 1,3-dimethylbutyl group, with branching at both the α‑ and β‑positions, presents greater steric demand than the linear n‑hexyl chain. In a comparative study of chloroformate derivatization agents for amino acid analysis, methyl chloroformate (least hindered) produced the highest overall yields but also the most side‑products from polyfunctional analytes, while bulkier reagents offered cleaner chromatograms at the expense of reduced yield for sterically congested substrates [2]. Although no head‑to‑head comparison between 1,3-dimethylbutyl chloroformate and hexyl chloroformate has been published, the steric argument predicts that the branched reagent will exhibit superior selectivity for unhindered primary amines in complex biological matrices, reducing chromatographic interferences.

Derivatization selectivity Steric hindrance GC-MS sample preparation

1,3-Dimethylbutyl Chloroformate: Best Application Scenarios Based on Quantitative Differentiation Evidence


GC‑MS Derivatization of Polar Primary Amines in Aqueous Biological Samples Requiring Fast Reaction Kinetics

When derivatizing low‑concentration primary amines (e.g., amino acids, catecholamines) in urine or serum for GC‑MS analysis, the ~6‑fold faster hydrolysis rate of secondary chloroformates vs. primary analogs [1] means that 1,3-dimethylbutyl chloroformate can achieve complete derivatization within seconds under aqueous pyridine conditions, whereas hexyl chloroformate requires longer reaction times and risks incomplete conversion. The reduced lipophilicity (estimated ΔlogP ≈ −0.5) also yields derivatives with shorter GC retention times, increasing throughput in high‑volume clinical laboratories.

Stereoretentive Acylation of Chiral Amines and Alcohols in Pharmaceutical Intermediate Synthesis

The ionization‑mediated solvolysis pathway of secondary chloroformates, demonstrated by Green and Hudson with 90% retention of configuration for (−)-1-methylheptyl chloroformate [1], positions 1,3-dimethylbutyl chloroformate as a reagent of choice when acylation of enantiomerically enriched amines must proceed with minimal racemization. Primary chloroformates, which follow an addition–elimination pathway, do not offer the same stereoretentive profile.

In‑Port Thermal Derivatization for Trace‑Level Analysis of Thermally Stable Analytes

The computed ~15–25 kJ/mol lower gas‑phase elimination activation barrier for secondary chloroformates [1] indicates that 1,3-dimethylbutyl chloroformate decomposes more efficiently in a hot GC injection port (250–300 °C), producing the reactive acylium ion needed for instantaneous derivatization of analytes. This makes it preferable over hexyl chloroformate for methods employing in‑port derivatization where complete conversion in the vapor phase is critical for achieving low femtomole detection limits.

Purification‑Intensive Workflows Where Distillation at Lower Temperature Is Required

For laboratories that must purify the chloroformate reagent immediately before use (e.g., in cGMP intermediate production), the estimated 20–27 °C lower boiling point of 1,3-dimethylbutyl chloroformate vs. hexyl chloroformate [1] allows vacuum distillation at temperatures where thermal decomposition to olefins and HCl is minimized. This directly translates to higher recovered purity and longer shelf‑life of the distilled reagent.

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